molecular formula C51H72O3 B12754080 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol CAS No. 37437-14-2

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol

Cat. No.: B12754080
CAS No.: 37437-14-2
M. Wt: 733.1 g/mol
InChI Key: BLPODHBKBPRTPG-UHFFFAOYSA-N
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Description

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, polymers, and food packaging, due to its ability to inhibit oxidation and extend the shelf life of products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The reaction conditions often include the use of organic solvents like ethanol and chloroform, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the use of catalysts and stabilizers to enhance the reaction rate and prevent degradation of the product .

Chemical Reactions Analysis

Types of Reactions

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under mild to moderate temperatures and in the presence of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenolic compounds that retain the antioxidant properties of the parent compound .

Scientific Research Applications

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant mechanism of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms from the phenolic hydroxyl groups to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another antioxidant compound with similar properties but different structural features.

    3,5-Di-tert-butyl-4-hydroxyanisole: Known for its use as a food preservative with antioxidant properties.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: An intermediate in the synthesis of various antioxidant compounds.

Uniqueness

What sets 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol apart is its high stability and effectiveness as an antioxidant, making it suitable for a wide range of applications in different industries. Its unique structure allows for multiple points of interaction with free radicals, enhancing its antioxidant capacity .

Properties

CAS No.

37437-14-2

Molecular Formula

C51H72O3

Molecular Weight

733.1 g/mol

IUPAC Name

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C51H72O3/c1-46(2,3)37-25-34(26-38(43(37)52)47(4,5)6)22-31-19-32(23-35-27-39(48(7,8)9)44(53)40(28-35)49(10,11)12)21-33(20-31)24-36-29-41(50(13,14)15)45(54)42(30-36)51(16,17)18/h19-21,25-30,52-54H,22-24H2,1-18H3

InChI Key

BLPODHBKBPRTPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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